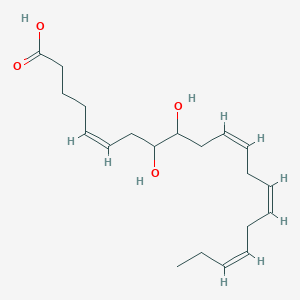

8,9-DiHETE

Description

Properties

IUPAC Name |

(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFSSCYFERVGJQ-JJUYGIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348077 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867350-87-6 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 8,9-DiHETE from Eicosapentaenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 8,9-dihydroxyeicosatetraenoic acid (8,9-DiHETE) from the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid (EPA). This document details the enzymatic pathway, provides available quantitative data, outlines detailed experimental protocols for its study, and visualizes the core processes to support advanced research and drug development.

Introduction

The metabolism of eicosapentaenoic acid (EPA) through the cytochrome P450 (CYP) epoxygenase pathway generates a series of bioactive lipid mediators. One such pathway leads to the formation of this compound, a diol with potential roles in various physiological and pathological processes. The biosynthesis is a two-step enzymatic process initiated by CYP epoxygenases to form an epoxide intermediate, which is subsequently hydrolyzed by soluble epoxide hydrolase (sEH). Understanding this pathway is crucial for elucidating the biological functions of EPA-derived metabolites and for the development of novel therapeutics targeting this axis.

The Biosynthetic Pathway of this compound from EPA

The conversion of EPA to this compound proceeds through two key enzymatic steps:

-

Epoxidation of EPA: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J subfamilies, catalyze the epoxidation of the 8,9-double bond of EPA to form 8,9-epoxyeicosatetraenoic acid (8,9-EEQ or 8,9-EpETE).[1]

-

Hydrolysis of 8,9-EEQ: The unstable epoxide intermediate, 8,9-EEQ, is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to the more stable vicinal diol, this compound.[2]

Quantitative Data

Precise kinetic parameters for the formation of 8,9-EEQ from EPA by specific human CYP isoforms and its subsequent hydrolysis are not extensively documented. However, data from related substrates and enzymes provide valuable insights.

Table 1: Michaelis-Menten Kinetic Parameters for Relevant CYP450 Enzymes

| Enzyme | Substrate | Product(s) | Km (μM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) |

| Human CYP2C9 | Diclofenac | 4'-hydroxydiclofenac | 2.5 - 11.2 | 8.1 - 12.5 | Variable |

| Human CYP2C9 | (S)-Warfarin | 7-hydroxywarfarin | Not specified | Not specified | Not specified |

| Human CYP2J2 | Terfenadine | Terfenadine alcohol | 1.51 | 6.0 - 29.4 | Variable |

| Human CYP2J2 | Astemizole | O-desmethylastemizole | 5.22 | Not specified | Not specified |

Note: Data for EPA as a substrate for these specific human isoforms leading to 8,9-EEQ is limited. The values presented are for other known substrates to provide a general indication of enzyme activity. The kinetic parameters for CYP enzymes can be influenced by the in vitro system used (e.g., recombinant enzymes vs. human liver microsomes).[3][4][5]

Table 2: Michaelis-Menten Kinetic Parameters for Human Soluble Epoxide Hydrolase (sEH)

| Substrate | Km (μM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| 14,15-EET-EA | 10.1 ± 1.1 | 4.8 ± 0.1 | 4.7 x 105 |

| 11,12-EET-EA | 13.1 ± 1.2 | 4.9 ± 0.1 | 3.7 x 105 |

| 8,9-EET-EA | 14.2 ± 1.5 | 3.2 ± 0.1 | 2.3 x 105 |

| 5,6-EET-EA | 20.2 ± 3.4 | 2.8 ± 0.1 | 1.4 x 105 |

Note: This data is for the ethanolamide derivatives of EETs (EET-EAs). While not identical to the free acids, it indicates that 8,9-EET is a substrate for sEH, although it is hydrolyzed less efficiently than 14,15-EET and 11,12-EET regioisomers. 14,15-EET is generally considered the preferred substrate for sEH.

Experimental Protocols

Heterologous Expression and Purification of Enzymes

4.1.1. Recombinant Human CYP Epoxygenases (e.g., CYP2C8, CYP2C9, CYP2J2)

A common method for producing recombinant human CYPs is through heterologous expression in Escherichia coli.

-

Vector Construction: The cDNA of the desired human CYP is cloned into a suitable bacterial expression vector, often with an N-terminal modification to enhance expression and solubility, and a C-terminal His-tag for purification.

-

Transformation and Expression: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)pLysS). A starter culture is grown and then used to inoculate a larger volume of Terrific Broth. Protein expression is induced with isopropyl-β-D-thiogalactopyranoside (IPTG).

-

Cell Lysis and Membrane Preparation: Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The cell lysate is then ultracentrifuged to pellet the cell membranes containing the expressed CYP enzyme.

-

Purification: The membrane pellet is solubilized using a detergent (e.g., CHAPS). The solubilized protein is purified using immobilized metal affinity chromatography (IMAC) with a cobalt or nickel resin, followed by further purification steps like ion-exchange chromatography if necessary.

-

Characterization: The purity and concentration of the recombinant CYP are determined by SDS-PAGE and CO-difference spectroscopy, respectively.

4.1.2. Recombinant Human Soluble Epoxide Hydrolase (sEH)

Human sEH can be expressed and purified from both eukaryotic (e.g., HEK293-F cells) and prokaryotic (E. coli) systems.

-

Expression: For E. coli expression, the human sEH cDNA is cloned into an expression vector and transformed into a suitable strain. For expression in mammalian cells, the cDNA is cloned into a mammalian expression vector and transfected into the cells.

-

Cell Lysis: Cells are harvested and lysed. For E. coli, sonication is commonly used. For mammalian cells, a lysis buffer with detergents is employed.

-

Purification: The soluble fraction of the cell lysate is subjected to affinity chromatography (e.g., His-tag or Strep-tag), followed by size-exclusion chromatography to obtain highly pure and active enzyme.

In Vitro Enzyme Activity Assays

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P4502C9: an enzyme of major importance in human drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Cytochrome P450 Pathway in 8,9-DiHETE Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cytochrome P450 (CYP) pathway responsible for the formation of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETE), a significant lipid mediator involved in various physiological and pathological processes. We will dissect the enzymatic cascade, from the initial epoxidation of arachidonic acid by specific CYP isoforms to the subsequent hydrolysis by soluble epoxide hydrolase (sEH). This document furnishes detailed experimental protocols for the key assays used to study this pathway, presents quantitative data on enzyme kinetics and metabolite concentrations in accessible tabular formats, and utilizes Graphviz diagrams to visually represent the core biochemical pathway and associated experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals in drug development investigating the roles of this compound and the enzymes that regulate its formation.

Introduction

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid, is a precursor to a vast array of bioactive lipid mediators collectively known as eicosanoids. These molecules are critical signaling lipids that play pivotal roles in inflammation, cardiovascular homeostasis, and cellular growth. The metabolism of arachidonic acid is primarily orchestrated by three enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and the cytochrome P450 (CYP) pathways. While the COX and LOX pathways, leading to prostaglandins and leukotrienes respectively, are well-characterized, the CYP pathway generates a unique profile of eicosanoids with distinct biological activities.

This guide focuses on a specific branch of the CYP pathway: the formation of 8,9-dihydroxyeicosatrienoic acid (this compound). This process is a two-step enzymatic cascade initiated by the epoxidation of arachidonic acid to 8,9-epoxyeicosatrienoic acid (8,9-EET) by CYP epoxygenases. Subsequently, the highly reactive epoxide, 8,9-EET, is hydrolyzed by soluble epoxide hydrolase (sEH) to the more stable diol, this compound. Understanding the intricacies of this pathway is crucial, as both 8,9-EET and this compound have been implicated in a range of physiological and pathological conditions, making the enzymes involved potential therapeutic targets.

The Core Biochemical Pathway

The formation of this compound from arachidonic acid is a sequential, two-enzyme process.

Step 1: Epoxidation of Arachidonic Acid by Cytochrome P450 Epoxygenases

The initial and rate-limiting step is the epoxidation of the cis-double bond at the 8,9 position of arachidonic acid. This reaction is catalyzed by a specific subset of CYP enzymes, primarily members of the CYP2C and CYP2J subfamilies.[1][2] These enzymes are membrane-bound hemeproteins that utilize NADPH and molecular oxygen to insert an oxygen atom across the double bond, forming an epoxide ring.

The key CYP isoforms implicated in the formation of 8,9-EET include:

-

CYP2C8: This isoform is expressed in the liver and other tissues and demonstrates significant epoxygenase activity towards arachidonic acid.[3]

-

CYP2C9: Another prominent hepatic CYP2C isoform that contributes to the formation of various EET regioisomers, including 8,9-EET.[3][4]

-

CYP2J2: This extrahepatic CYP isoform, predominantly found in the heart and vasculature, is a major contributor to EET biosynthesis in these tissues.

Step 2: Hydrolysis of 8,9-EET by Soluble Epoxide Hydrolase (sEH)

The product of the CYP epoxygenase reaction, 8,9-EET, is a reactive epoxide that can be further metabolized. The primary route of its metabolism is hydrolysis to the corresponding vicinal diol, this compound. This reaction is catalyzed by the enzyme soluble epoxide hydrolase (EPHX2). sEH is a cytosolic enzyme that adds a molecule of water to the epoxide ring, resulting in the formation of the more stable and generally less biologically active this compound. The activity of sEH is a critical determinant of the cellular levels of EETs and their corresponding DiHETEs, thereby modulating their biological effects.

Below is a diagram illustrating the cytochrome P450 pathway leading to the formation of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the this compound formation pathway.

Table 1: Kinetic Parameters of Human CYP Epoxygenases for Arachidonic Acid Metabolism

| CYP Isoform | Vmax (pmol/min/pmol CYP) | Km (µM) | Reference |

| CYP2C8 | 5.8 ± 0.9 | 10.1 ± 3.4 | |

| CYP2C9 | 1.8 ± 0.3 | 14.2 ± 4.5 | |

| CYP2J2 | Not Reported | 45 |

Note: Vmax and Km values can vary depending on the experimental conditions, such as the reconstitution system used.

Table 2: Regioselectivity of Human CYP2C8 and CYP2C9 in Arachidonic Acid Epoxidation

| CYP Isoform | 14,15-EET (%) | 11,12-EET (%) | 8,9-EET (%) | 5,6-EET (%) | Reference |

| CYP2C8 | ~56 | ~44 | Not Detected | Not Detected | |

| CYP2C9 | ~60 | ~26 | ~13 | Not Detected |

Note: The percentages are relative proportions of the total EETs produced by each enzyme.

Table 3: Kinetic Parameters of Human Soluble Epoxide Hydrolase (sEH) for 8,9-EET Hydrolysis

| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | kcat/Km (s⁻¹M⁻¹) | Reference |

| 8,9-EET | 240 ± 10 | 4.8 ± 0.5 | 1.1 x 10⁶ |

Note: Kinetic parameters were determined using recombinant human sEH.

Table 4: Representative Concentrations of this compound in Biological Samples

| Biological Matrix | Species | Concentration | Reference |

| Serum (offspring rats) | Rat | ~1.5 ng/mL | |

| Human Coronary Arterioles | Human | Not directly quantified, but present |

Note: Concentrations of eicosanoids can vary significantly depending on the physiological or pathological state, and the analytical methods used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cytochrome P450 pathway of this compound formation.

In Vitro Metabolism of Arachidonic Acid using Liver Microsomes

This protocol describes a typical in vitro assay to assess the metabolism of arachidonic acid by cytochrome P450 enzymes present in liver microsomes.

Materials:

-

Human or animal liver microsomes

-

Arachidonic acid

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate buffer (pH 7.4)

-

Methanol (ice-cold)

-

Internal standards (e.g., deuterated this compound)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

Procedure:

-

Microsomal Incubation:

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Phosphate buffer (pH 7.4)

-

Liver microsomes (typically 0.1-1.0 mg/mL protein)

-

Arachidonic acid (substrate, e.g., 10-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-60 minutes) with gentle shaking.

-

Terminate the reaction by adding 2 volumes of ice-cold methanol containing the internal standard.

-

-

Sample Preparation (Solid Phase Extraction):

-

Vortex the terminated reaction mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

-

Elute the eicosanoids with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC-MS/MS analysis.

-

Workflow Diagram:

Eicosanoid Analysis in Cultured Cells

This protocol outlines a general procedure for the extraction and measurement of this compound from cultured cells.

Materials:

-

Cultured cells (e.g., endothelial cells, hepatocytes)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Methanol

-

Internal standards (e.g., deuterated this compound)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency in multi-well plates.

-

Treat cells with stimuli or inhibitors as required by the experimental design.

-

At the end of the treatment period, collect the cell culture medium.

-

-

Extraction from Culture Medium:

-

To the collected medium, add an internal standard.

-

Acidify the medium to pH ~3.5 with a dilute acid (e.g., formic acid).

-

Proceed with Solid Phase Extraction as described in section 4.1.

-

-

Extraction from Cells (Optional):

-

Wash the cell monolayer with ice-cold PBS.

-

Lyse the cells and stop enzymatic activity by adding ice-cold methanol containing the internal standard.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris.

-

Process the supernatant via Solid Phase Extraction as described in section 4.1.

-

Workflow Diagram:

HPLC-MS/MS Analysis of this compound

This protocol provides a representative method for the quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Instrumentation and Conditions:

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-20 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | 337.2 | 127.1 |

| d11-8,9-DiHETE (Internal Standard) | 348.2 | 136.1 |

Note: MRM transitions should be optimized for the specific instrument being used.

Data Analysis:

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Conclusion

The cytochrome P450 pathway leading to the formation of this compound represents a significant branch of arachidonic acid metabolism with important implications for human health and disease. The key enzymes in this pathway, CYP epoxygenases (particularly CYP2C8, CYP2C9, and CYP2J2) and soluble epoxide hydrolase, are critical control points that determine the balance between the epoxide intermediate, 8,9-EET, and its diol metabolite, this compound. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the roles of these lipid mediators and to explore the therapeutic potential of targeting the enzymes involved in their biosynthesis and degradation. Further research into this pathway is warranted to fully elucidate the biological functions of this compound and to translate this knowledge into novel therapeutic strategies.

References

- 1. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid metabolism by human cytochrome P450s 2C8, 2C9, 2E1, and 1A2: regioselective oxygenation and evidence for a role for CYP2C enzymes in arachidonic acid epoxygenation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regio- and stereoselective epoxidation of arachidonic acid by human cytochromes P450 2C8 and 2C9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolysis of 8,9-EET by Soluble Epoxide Hydrolase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the enzymatic activity of soluble epoxide hydrolase (sEH) on its substrate, 8,9-epoxyeicosatrienoic acid (8,9-EET). It details the biochemical transformation, the kinetic parameters governing the reaction, and the significant physiological consequences of this metabolic process. Furthermore, this guide outlines detailed experimental protocols for the accurate measurement of sEH activity and presents key signaling pathways involving 8,9-EET and its metabolite, 8,9-dihydroxyeicosatrienoic acid (8,9-DHET). This document is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, biochemistry, and drug development who are investigating the sEH-EET axis.

Introduction

Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2] These molecules, including the 8,9-EET regioisomer, are implicated in a variety of physiological processes, acting as autocrine and paracrine mediators.[3] EETs are known to exhibit vasodilatory, anti-inflammatory, and angiogenic effects.[1][4]

The primary route of metabolism and inactivation for most EETs is hydrolysis of the epoxide moiety, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene. This conversion results in the formation of the corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). Specifically, sEH metabolizes 8,9-EET to 8,9-DHET. The activity of sEH is a critical determinant of the in vivo concentrations and subsequent biological actions of 8,9-EET. Consequently, sEH has emerged as a significant therapeutic target for conditions such as hypertension, inflammation, and pain.

The Enzymatic Reaction: 8,9-EET to 8,9-DHET

Soluble epoxide hydrolase is a homodimeric enzyme that catalyzes the addition of a water molecule to the epoxide ring of 8,9-EET, resulting in the formation of the vicinal diol, 8,9-DHET. This enzymatic hydration is a key step in the regulation of eicosanoid signaling pathways.

Quantitative Data: Kinetic Parameters of sEH Activity on 8,9-EET

The efficiency of 8,9-EET hydrolysis by sEH can be quantified by its kinetic parameters. While data for various species is an area of ongoing research, the following table summarizes the known kinetic constants for human sEH.

| Species | Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |

| Human | Recombinant sEH | 8,9-EET-EA | 11.5 ± 2.0 | 5.8 ± 0.3 | 5.0 x 105 |

Note: The substrate used in this study was 8,9-EET-ethanolamide (8,9-EET-EA), an analog of 8,9-EET.

Signaling Pathways

The hydrolysis of 8,9-EET to 8,9-DHET significantly alters the signaling landscape. 8,9-EET itself is involved in multiple pathways that lead to vasodilation and anti-inflammatory responses. In contrast, 8,9-DHET is generally less active, though it has been shown to have distinct biological effects, such as the activation of large-conductance calcium-activated potassium (BK) channels.

Experimental Protocols

Accurate measurement of sEH activity is crucial for studying its role in physiology and for the development of inhibitors. Below are detailed protocols for three common assay types.

Fluorometric Assay for sEH Activity

This assay is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.

Materials:

-

Recombinant sEH or tissue/cell lysate

-

sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

-

sEH inhibitor (for determining specific activity, e.g., AUDA)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~330 nm, Emission ~465 nm)

Procedure:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare working solutions of recombinant sEH or your sample in sEH assay buffer.

-

In the 96-well plate, add the following to triplicate wells:

-

Total activity: sEH sample and assay buffer.

-

Inhibitor control: sEH sample and sEH inhibitor.

-

Blank: Assay buffer only.

-

-

Pre-incubate the plate at 30°C for 5 minutes.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every 30 seconds for 10-30 minutes).

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve). Subtract the rate of the blank from all other wells. The sEH-specific activity is the difference between the total activity and the activity in the presence of the inhibitor.

Radiometric Assay for sEH Activity

This highly sensitive assay uses a radiolabeled substrate.

Materials:

-

Recombinant sEH or tissue/cell lysate

-

Assay buffer (e.g., sodium phosphate buffer, pH 7.4)

-

Radiolabeled substrate (e.g., [³H]-8,9-EET)

-

Organic solvent for extraction (e.g., isooctane)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a stock solution of [³H]-8,9-EET in a suitable solvent (e.g., ethanol).

-

In microcentrifuge tubes, combine the assay buffer and the sEH sample.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the [³H]-8,9-EET substrate.

-

Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Stop the reaction by adding an organic solvent (e.g., isooctane).

-

Vortex vigorously to partition the unreacted hydrophobic substrate into the organic phase, leaving the more polar diol product ([³H]-8,9-DHET) in the aqueous phase.

-

Centrifuge to separate the phases.

-

Transfer an aliquot of the aqueous phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

LC-MS/MS Assay for 8,9-DHET Formation

This method offers high specificity and allows for the direct measurement of 8,9-DHET.

Materials:

-

Recombinant sEH or tissue/cell lysate

-

Assay buffer

-

8,9-EET substrate

-

Internal standard (e.g., deuterated 8,9-DHET-d11)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Perform the enzymatic reaction as described in the radiometric assay (steps 2-5), but using non-radiolabeled 8,9-EET.

-

Stop the reaction by adding a quenching solution containing the internal standard.

-

Centrifuge to pellet any precipitated protein.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Separate the analyte (8,9-DHET) and internal standard using a suitable gradient on the LC system.

-

Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Construct a standard curve using known concentrations of 8,9-DHET. Quantify the amount of 8,9-DHET produced in the enzymatic reaction by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Conclusion

The hydrolysis of 8,9-EET by soluble epoxide hydrolase is a critical regulatory step in eicosanoid signaling. Understanding the kinetics and biological consequences of this reaction is essential for elucidating the roles of EETs in health and disease. The experimental protocols provided in this guide offer robust methods for quantifying sEH activity, which is fundamental for the development of novel therapeutics targeting this enzyme. Further research into the species-specific kinetics of sEH and the distinct signaling roles of 8,9-DHET will continue to advance our understanding of this important metabolic pathway.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Epoxyeicosanoids stimulate multiorgan metastasis and tumor dormancy escape in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eicosanoid signalling pathways in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Epoxyeicosatrienoic Acid Pathway Enhances Hepatic Insulin Signaling and is Repressed in Insulin-Resistant Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

8,9-DiHETE Signaling Pathways in Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-dihydroxyeicosatrienoic acid (8,9-DiHETE) is a primary metabolite of the epoxyeicosatrienoic acid (EET), 8,9-EET, an arachidonic acid derivative produced by cytochrome P450 (CYP) epoxygenases. The conversion of 8,9-EET to this compound is catalyzed by the soluble epoxide hydrolase (sEH). While 8,9-EET is recognized as a potent signaling lipid in the vascular endothelium, mediating processes such as vasodilation, angiogenesis, and inflammation, its diol metabolite, this compound, is generally considered to be less biologically active. However, emerging evidence suggests that DiHETEs may possess their own biological functions, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound in endothelial cells, focusing on its synthesis, its relationship to the signaling pathways of its precursor 8,9-EET, and its potential, albeit less characterized, signaling roles. This document also includes detailed experimental protocols for studying the effects of lipid mediators on endothelial cell function and provides visual representations of the relevant signaling cascades.

Introduction

Endothelial cells form the critical interface between the bloodstream and the vascular wall, playing a pivotal role in cardiovascular homeostasis. The function of these cells is intricately regulated by a host of signaling molecules, including a class of lipid mediators known as eicosanoids. Among these, the epoxyeicosatrienoic acids (EETs) have garnered significant attention for their protective effects on the vasculature. 8,9-EET, a prominent regioisomer, is known to induce endothelial cell proliferation, migration, and angiogenesis, and to possess anti-inflammatory properties.[1]

The biological activity of 8,9-EET is tightly controlled by its metabolic conversion to 8,9-dihydroxyeicosatrienoic acid (this compound) by the enzyme soluble epoxide hydrolase (sEH).[2] This hydration of the epoxide moiety to a vicinal diol has been traditionally viewed as an inactivation step, as this compound often exhibits reduced or absent activity compared to its parent compound in various assays.[3][4] Nevertheless, the potential for this compound to exert its own distinct biological effects, particularly in pro-inflammatory signaling, is an area of active investigation. Understanding the signaling pathways associated with this compound is crucial for developing therapeutic strategies that target the sEH enzyme and modulate the balance between EETs and DiHETEs in cardiovascular diseases.

Synthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to the metabolism of arachidonic acid by CYP epoxygenases.

-

Step 1: Formation of 8,9-EET: Arachidonic acid, released from the cell membrane phospholipids by phospholipase A2 (PLA₂), is metabolized by CYP epoxygenases (primarily from the CYP2C and CYP2J subfamilies in endothelial cells) to form the four regioisomers of EETs, including 8,9-EET.[5]

-

Step 2: Conversion to this compound: 8,9-EET is then rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into this compound. This enzymatic hydration is a key regulatory step in controlling the bioavailability and activity of 8,9-EET.

-

Alternative Metabolism of 8,9-EET: Under certain conditions, such as the induction of cyclooxygenase-2 (COX-2), 8,9-EET can be metabolized to epoxy hydroxyeicosatrienoic acids (EHETs), such as 8,9,11-EHET. These metabolites have been shown to be pro-angiogenic.

Figure 1. Synthesis pathway of this compound from arachidonic acid.

Signaling Pathways in Endothelial Cells

Signaling Pathways of the Precursor, 8,9-EET

To understand the potential context of this compound signaling, it is essential to first describe the well-established pathways of its precursor, 8,9-EET. 8,9-EET has been shown to be a potent stimulator of angiogenesis, involving endothelial cell proliferation and migration. These effects are mediated through the activation of several key signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: 8,9-EET can activate the p38 MAPK and Extracellular signal-Regulated Kinase (ERK) pathways. Activation of p38 MAPK is required for the proliferative responses to 8,9-EET, while ERK activation is involved in endothelial cell migration and the formation of capillary-like structures.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical mediator of 8,9-EET-induced endothelial cell migration and tube formation.

Figure 2. Known signaling pathways of 8,9-EET in endothelial cells.

Direct Signaling of this compound: An Area of Limited Research

Direct evidence for specific signaling pathways activated by this compound in endothelial cells is currently limited. The prevailing view is that it is a less active metabolite of 8,9-EET. However, some studies have hinted at the possibility of DiHETEs possessing pro-inflammatory properties. A potential, though speculative, pro-inflammatory signaling pathway for this compound in endothelial cells could involve the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. This could lead to the upregulation of adhesion molecules such as ICAM-1 and VCAM-1, and the secretion of pro-inflammatory cytokines.

It is important to emphasize that this pathway is hypothetical for this compound and requires experimental validation.

References

- 1. Epoxyeicosatrienoic acid (EET)-stimulated angiogenesis is mediated by epoxy hydroxyeicosatrienoic acids (EHETs) formed from COX-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial CYP epoxygenase overexpression and soluble epoxide hydrolase disruption attenuate acute vascular inflammatory responses in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8,9-Epoxyeicosatrienoic Acid Protects the Glomerular Filtration Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxyeicosatrienoic Acids and 20-Hydroxyeicosatetraenoic Acid on Endothelial and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Inflammatory Mediator 8,9-DiHETE: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,9-dihydroxyeicosatrienoic acid (8,9-DiHETE) is a diol metabolite derived from arachidonic acid through the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathway. While its precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET), is generally recognized for its anti-inflammatory properties, this compound is increasingly implicated as a pro-inflammatory mediator. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound in inflammation, focusing on its biosynthesis, potential signaling pathways, and cellular effects on key inflammatory cells. This document is intended to be a resource for researchers and professionals involved in inflammation research and the development of novel anti-inflammatory therapeutics.

Biosynthesis of this compound

This compound is not synthesized directly but is the product of a two-step enzymatic process originating from arachidonic acid (AA).

-

Epoxidation of Arachidonic Acid: Cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families, metabolize arachidonic acid to form four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1]

-

Hydrolysis of 8,9-EET: The epoxide group of 8,9-EET is then hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form the vicinal diol, this compound.[1] This conversion is generally considered a deactivation pathway for the anti-inflammatory EETs, yielding a more pro-inflammatory diol.[2]

The balance between the levels of 8,9-EET and this compound is therefore critically regulated by the activity of sEH. Inhibition of sEH has emerged as a therapeutic strategy to increase the levels of anti-inflammatory EETs and decrease the production of pro-inflammatory DiHETEs.[2][3]

Mechanism of Action in Inflammation

The precise molecular mechanisms by which this compound exerts its pro-inflammatory effects are still under active investigation. Direct receptor binding studies for this compound are limited; however, evidence suggests its involvement in key inflammatory signaling pathways and its ability to modulate the function of inflammatory cells.

Signaling Pathways

While a specific receptor for this compound has not been identified, studies on related lipid mediators suggest potential signaling pathways that may be activated by this compound. It is hypothesized that this compound, like other pro-inflammatory lipids, may signal through G-protein coupled receptors (GPCRs) to activate downstream intracellular signaling cascades.

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a central regulator of inflammation. While direct evidence for this compound is scarce, its precursor, 8,9-EET, has been shown to inhibit NF-κB activation. Given the opposing biological activities, it is plausible that this compound may promote NF-κB activation, leading to the transcription of pro-inflammatory genes such as cytokines, chemokines, and adhesion molecules. Studies on the related molecule 8-HETE have shown it to induce NF-κB activation.

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Similar to the NF-κB pathway, direct studies on this compound are lacking. However, 8-HETE has been demonstrated to activate MAPK signaling. Activation of these pathways in inflammatory cells can lead to the production of inflammatory mediators and cellular activation.

Cellular Effects

Neutrophils: Neutrophils are key effector cells in the acute inflammatory response. Their recruitment to sites of inflammation is a critical step in the inflammatory cascade. While direct studies on this compound are not abundant, studies on other HETEs have demonstrated chemoattractant activity for neutrophils. It is therefore plausible that this compound may also function as a chemoattractant, promoting the migration of neutrophils to inflamed tissues.

Endothelial Cells: The endothelium plays a crucial role in regulating inflammation by controlling the adhesion and transmigration of leukocytes. Pro-inflammatory mediators can induce the expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells. While direct evidence for this compound is needed, it is hypothesized that it may upregulate the expression of these adhesion molecules, thereby facilitating leukocyte recruitment to the vessel wall.

Quantitative Data

Currently, there is a lack of comprehensive quantitative data specifically detailing the dose-dependent effects of this compound on various inflammatory parameters. The following table summarizes the conceptual pro-inflammatory effects based on the available literature on DiHETEs and related compounds. Further research is required to establish specific EC50/IC50 values for this compound.

| Parameter | Cell Type | Effect of this compound | Putative Downstream Mediator(s) |

| Chemotaxis | Neutrophils | Increased Migration (Hypothesized) | Putative GPCR |

| Adhesion Molecule Expression (VCAM-1, ICAM-1) | Endothelial Cells | Upregulation (Hypothesized) | NF-κB, MAPK |

| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Macrophages, Neutrophils | Increased Production (Hypothesized) | NF-κB, MAPK |

Experimental Protocols

Quantification of this compound in Biological Samples by LC-MS/MS

Objective: To accurately measure the concentration of this compound in biological matrices such as plasma, cell culture supernatant, or tissue homogenates.

Materials:

-

Internal standard (e.g., this compound-d11)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Solvents: Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Sample Preparation:

-

To 200 µL of plasma or other biological fluid, add 10 µL of internal standard solution.

-

Add 1 mL of a solution of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

-

Vortex briefly, then add 2 mL of hexane.

-

Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes.

-

Collect the organic phase for SPE.

-

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with 2 mL of methanol followed by 2 mL of water.

-

Load the organic phase from the sample preparation step onto the cartridge.

-

Wash the cartridge with 1 mL of 10% methanol.

-

Elute the analytes with 1 mL of methanol.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a C18 analytical column.

-

Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Perform mass spectrometric detection using multiple reaction monitoring (MRM) in negative ion mode. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized.

-

Neutrophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the chemoattractant potential of this compound for neutrophils.

Materials:

-

Boyden chamber apparatus

-

Polycarbonate filters (e.g., 3-5 µm pore size)

-

Isolated human or murine neutrophils

-

This compound

-

Chemoattractant buffer (e.g., HBSS with 0.1% BSA)

-

Positive control (e.g., fMLP or LTB4)

-

Staining solution (e.g., Diff-Quik)

Protocol:

-

Chamber Assembly: Place the polycarbonate filter between the upper and lower wells of the Boyden chamber.

-

Loading:

-

Add the chemoattractant buffer containing different concentrations of this compound or the positive control to the lower wells. Use buffer alone as a negative control.

-

Add a suspension of isolated neutrophils in chemoattractant buffer to the upper wells.

-

-

Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.

-

Analysis:

-

After incubation, remove the filter. Scrape the non-migrated cells from the upper surface of the filter.

-

Fix and stain the filter.

-

Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.

-

Calculate the chemotactic index as the fold increase in migration towards the chemoattractant compared to the negative control.

-

Endothelial Cell Adhesion Molecule Expression Assay (Flow Cytometry)

Objective: To determine if this compound upregulates the expression of VCAM-1 and ICAM-1 on endothelial cells.

Materials:

-

Cultured endothelial cells (e.g., HUVECs)

-

This compound

-

Positive control (e.g., TNF-α)

-

Fluorescently labeled antibodies against VCAM-1 and ICAM-1

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture endothelial cells to confluence and treat with various concentrations of this compound or TNF-α for a specified time (e.g., 4-24 hours). Include an untreated control.

-

Cell Staining:

-

Detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with FACS buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with the fluorescently labeled anti-VCAM-1 and anti-ICAM-1 antibodies on ice.

-

Wash the cells to remove unbound antibodies.

-

-

Flow Cytometry:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data to determine the mean fluorescence intensity (MFI) for VCAM-1 and ICAM-1 expression in each treatment group.

-

Conclusion and Future Directions

This compound is an emerging lipid mediator with pro-inflammatory properties that stands in contrast to its anti-inflammatory precursor, 8,9-EET. Its biosynthesis via the sEH pathway presents a key regulatory point for controlling its levels. While the precise molecular mechanisms of this compound in inflammation are not yet fully elucidated, current evidence suggests its potential to activate pro-inflammatory signaling pathways such as NF-κB and MAPK, and to promote the inflammatory functions of neutrophils and endothelial cells.

Future research should focus on:

-

Receptor Identification: Identifying and characterizing the specific receptor(s) for this compound is crucial for a complete understanding of its signaling mechanism.

-

Signaling Pathway Elucidation: Direct experimental evidence is needed to confirm the activation of NF-κB, MAPK, and other potential signaling pathways by this compound in relevant inflammatory cells.

-

In Vivo Studies: Animal models of inflammation are required to validate the pro-inflammatory role of this compound and to evaluate the therapeutic potential of targeting its production or signaling.

-

Quantitative Profiling: Comprehensive quantitative studies are needed to establish the dose-response relationships of this compound on a wide range of inflammatory readouts.

A deeper understanding of the mechanism of action of this compound will undoubtedly open new avenues for the development of targeted therapies for a variety of inflammatory diseases.

References

Downstream Cellular Effects of 8,9-DiHETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,9-dihydroxyeicosatrienoic acid (8,9-DiHETE) is a diol metabolite derived from the cytochrome P450 (CYP) pathway of arachidonic acid metabolism. It is formed via the hydration of its precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET), a reaction catalyzed by the soluble epoxide hydrolase (sEH). While research on the direct cellular effects of this compound is still emerging, its role as a stable metabolite of the biologically active 8,9-EET suggests its potential involvement in a variety of physiological and pathological processes. This technical guide provides a comprehensive overview of the known and inferred downstream cellular effects of this compound, with a focus on its biosynthesis, potential signaling pathways, and cellular functions. Due to the limited direct data on this compound, this guide also extensively covers the well-documented effects of its precursor, 8,9-EET, to provide a foundational understanding of the biological context in which this compound is formed and may act.

Biosynthesis of this compound

This compound is not a primary product of arachidonic acid metabolism but rather a downstream metabolite of 8,9-EET. The biosynthesis is a two-step enzymatic process:

-

Epoxidation of Arachidonic Acid: Cytochrome P450 epoxygenases, primarily from the CYP2C and CYP2J families, metabolize arachidonic acid to form four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.

-

Hydration of 8,9-EET: The epoxide group of 8,9-EET is hydrolyzed by soluble epoxide hydrolase (sEH) to form the vicinal diol, this compound. This conversion is generally considered a deactivation step, as EETs are often more biologically active than their corresponding DiHETEs. However, the stable nature of this compound may allow it to exert distinct or prolonged cellular effects.

Potential Signaling Pathways and Cellular Receptors

The direct signaling pathways activated by this compound are not well-elucidated. However, based on the known mechanisms of other eicosanoids and its precursor 8,9-EET, several pathways are likely candidates.

G-Protein Coupled Receptors (GPCRs)

Many eicosanoids exert their effects by binding to specific GPCRs on the cell surface. While a high-affinity receptor for this compound has not been identified, it is plausible that it may interact with one or more of the numerous orphan GPCRs.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that, upon activation by lipid ligands, regulate gene expression involved in lipid metabolism and inflammation. Some hydroxyeicosatetraenoic acids (HETEs) are known to be PPAR agonists. Further research is required to determine if this compound can directly bind to and activate PPAR isoforms.

Inferred Signaling from 8,9-EET

The cellular effects of 8,9-EET are better characterized and provide clues to the potential actions of this compound. 8,9-EET has been shown to activate several key signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The pro-proliferative effects of 8,9-EET in endothelial cells are linked to the activation of the p38 MAPK pathway.[1]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: Endothelial cell migration and tube formation induced by 8,9-EET are dependent on the activation of the PI3K/Akt pathway.[1]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: ERK activation is also implicated in 8,9-EET-mediated endothelial cell migration and capillary-like structure formation.[1]

Downstream Cellular Effects

Direct experimental evidence for the cellular effects of this compound is sparse. The majority of the functional data is derived from studies on its precursor, 8,9-EET.

Angiogenesis

Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation.

-

Endothelial Cell Proliferation: 8,9-EET has been shown to be a potent stimulator of endothelial cell proliferation.[1]

-

Endothelial Cell Migration: 8,9-EET promotes the migration of endothelial cells, a crucial step in angiogenesis.[1]

-

Tube Formation: In in vitro models, 8,9-EET induces the formation of capillary-like structures by endothelial cells.

It is important to note that the conversion of 8,9-EET to this compound by sEH may modulate these angiogenic effects, though the precise nature of this modulation remains to be determined.

Vascular Permeability

A study investigating the effects of various DiHETEs on vascular permeability found that, unlike 5,6-DiHETE, (±)this compound did not inhibit histamine-induced endothelial barrier dysfunction. This suggests a degree of specificity in the actions of different DiHETE isomers.

Vascular Smooth Muscle Cell Function

The effects of this compound on vascular smooth muscle cells (VSMCs) have not been extensively studied. Its precursor, 8,9-EET, has been implicated in the regulation of vascular tone, though its effects can be complex and context-dependent.

Inflammation

The role of this compound in inflammation is not well-defined. While EETs are generally considered to have anti-inflammatory properties, the functional consequences of their conversion to DiHETEs are less clear.

Quantitative Data

As of the date of this document, there is a notable lack of published quantitative data specifically detailing the dose-dependent effects of this compound on key cellular processes. The following table summarizes the known qualitative effects and highlights the areas where quantitative data is needed.

| Cellular Process | Effect of this compound | Quantitative Data | Reference |

| Endothelial Cell Proliferation | Unknown | Data Needed | |

| Endothelial Cell Migration | Unknown | Data Needed | |

| Endothelial Tube Formation | Unknown | Data Needed | |

| Vascular Permeability | No inhibition of histamine-induced hyperpermeability | Not specified | |

| Vascular Smooth Muscle Cell Proliferation | Unknown | Data Needed | |

| Cytokine Production | Unknown | Data Needed | |

| Intracellular Calcium Mobilization | Unknown | Data Needed |

Experimental Protocols

The following sections provide generalized protocols for key experiments that can be adapted to investigate the cellular effects of this compound. It is crucial to optimize parameters such as cell type, compound concentration, and incubation time for each specific experimental setup.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Growth Medium (EGM)

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound

-

24-well plates

Protocol:

-

Thaw basement membrane matrix on ice overnight.

-

Coat the wells of a 24-well plate with the matrix and allow it to solidify at 37°C for 30-60 minutes.

-

Harvest HUVECs and resuspend them in EGM containing the desired concentrations of this compound or vehicle control.

-

Seed the cells onto the solidified matrix.

-

Incubate at 37°C for 4-18 hours.

-

Visualize and quantify tube formation (e.g., number of branches, total tube length) using a microscope and appropriate imaging software.

Endothelial Cell Migration Assay (Boyden Chamber)

This assay measures the chemotactic migration of endothelial cells through a porous membrane.

Materials:

-

HUVECs

-

Endothelial Basal Medium (EBM) with 0.1% BSA

-

This compound

-

Boyden chamber inserts (8 µm pores)

-

24-well plates

Protocol:

-

Place Boyden chamber inserts into the wells of a 24-well plate.

-

Add EBM containing various concentrations of this compound or vehicle control to the lower chamber.

-

Seed HUVECs in EBM into the upper chamber of the insert.

-

Incubate at 37°C for 4-6 hours.

-

Remove non-migrated cells from the top of the membrane.

-

Fix and stain the migrated cells on the bottom of the membrane.

-

Count the number of migrated cells in several fields of view.

MAPK Phosphorylation Assay (Western Blot)

This method detects the activation of MAPK signaling pathways by measuring the phosphorylation of key kinases.

Materials:

-

Target cells (e.g., HUVECs)

-

This compound

-

Lysis buffer

-

Primary antibodies (e.g., anti-phospho-p38, anti-phospho-ERK)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

Protocol:

-

Culture cells to near confluence and serum-starve overnight.

-

Treat cells with this compound or vehicle for various time points.

-

Lyse the cells and collect the protein extracts.

-

Determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with primary antibody overnight.

-

Wash and incubate with secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

This compound is a stable metabolite of the biologically active eicosanoid 8,9-EET. While direct evidence for its cellular effects is currently limited, its formation from a known modulator of vascular function and angiogenesis suggests its potential importance in these processes. The lack of specific data on this compound highlights a significant gap in our understanding of the cytochrome P450 pathway of arachidonic acid metabolism.

Future research should focus on:

-

Direct Functional Studies: Conducting comprehensive in vitro and in vivo studies to directly assess the effects of this compound on endothelial cells, vascular smooth muscle cells, and immune cells.

-

Receptor Identification: Employing modern pharmacological and molecular biology techniques to identify and characterize potential cell surface or nuclear receptors for this compound.

-

Signaling Pathway Elucidation: Utilizing phosphoproteomics and other systems biology approaches to map the intracellular signaling pathways activated by this compound.

-

Comparative Studies: Performing head-to-head comparisons of the biological activities of 8,9-EET and this compound to understand the functional consequences of sEH-mediated hydration.

A deeper understanding of the downstream cellular effects of this compound will provide valuable insights into its potential role in health and disease and may reveal new therapeutic targets for a range of cardiovascular and inflammatory disorders.

References

The Dichotomous Role of 8,9-DiHETE in Smooth Muscle Cell Function: A Technical Guide

For Immediate Release

This technical whitepaper provides an in-depth analysis of the function of 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETE) in smooth muscle cells. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding of this compound's signaling pathways, its impact on cellular functions, and the experimental methodologies used for its study.

Introduction

This compound is a diol metabolite derived from the hydration of its precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET), an arachidonic acid derivative from the cytochrome P450 (CYP) pathway. This conversion is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH). While 8,9-EET is recognized for its generally protective effects in the cardiovascular system, the biological functions of this compound in smooth muscle cells are more complex and are an active area of investigation. Understanding the distinct roles of this compound is critical for developing therapeutic strategies targeting the sEH enzyme and related signaling pathways in cardiovascular diseases.

Core Functions of this compound in Smooth Muscle Cells

The primary role of this compound in smooth muscle cells appears to be linked to the modulation of intracellular signaling cascades that influence cell proliferation, migration, and vascular tone. Unlike its precursor 8,9-EET, which often exhibits vasodilatory and anti-proliferative properties, this compound's effects can be context-dependent and sometimes opposing. The balance between 8,9-EET and this compound, tightly regulated by sEH activity, is a critical determinant of vascular smooth muscle cell (VSMC) behavior.

Quantitative Data Summary

While specific quantitative data for this compound's effects on smooth muscle cells is still emerging, the following table summarizes the known qualitative and semi-quantitative effects. It is important to note that many studies infer the function of DiHETEs by observing the effects of sEH inhibition, which increases the levels of the precursor EETs.

| Parameter | Effect of this compound | Cell Type | Observed Byproduct/Inference | Citation |

| Intracellular cAMP Levels | Increase | Human Coronary Artery Smooth Muscle Cells (HCASMC) | Direct measurement of cAMP levels in response to 8,9-DHET. | [1] |

| Vascular Tone | Generally considered less active or inactive compared to 8,9-EET in promoting vasodilation. Some studies suggest potential for vasoconstrictor effects, though this is not consistently observed. | Vascular Smooth Muscle | Inferred from the loss of vasodilatory response when 8,9-EET is hydrolyzed to this compound. | [2] |

| Cell Proliferation | May promote proliferation. | Vascular Smooth Muscle Cells | Inferred from studies where sEH overexpression (leading to higher DiHETE levels) is associated with increased proliferation, and sEH inhibition has anti-proliferative effects. | [3] |

| Cell Migration | May promote migration. | Vascular Smooth Muscle Cells | Inferred from studies where sEH activity is linked to enhanced migration. | [3] |

Signaling Pathways of this compound

The signaling mechanisms of this compound in smooth muscle cells are not fully elucidated, and a specific receptor has yet to be definitively identified. However, evidence suggests the involvement of cyclic adenosine monophosphate (cAMP) dependent pathways.

One study has shown that this compound can increase cAMP levels in human coronary artery smooth muscle cells.[1] This suggests that this compound may interact with a G-protein coupled receptor (GPCR) that is coupled to Gs, which in turn activates adenylyl cyclase to produce cAMP. The subsequent activation of Protein Kinase A (PKA) can then lead to various downstream effects on gene expression and cellular function, potentially influencing proliferation and migration.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound and related compounds in smooth muscle cells are provided below.

Measurement of Smooth Muscle Cell Proliferation (EdU Incorporation Assay)

This protocol is adapted from standard methods for measuring DNA synthesis as an indicator of cell proliferation.

1. Cell Culture and Treatment:

-

Vascular smooth muscle cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

-

Cells are then serum-starved for 24 hours to synchronize their cell cycle.

-

Following synchronization, cells are treated with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control in the presence of a mitogen like platelet-derived growth factor (PDGF) for 24-48 hours.

2. EdU Labeling:

-

5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, is added to the cell culture medium at a final concentration of 10 µM for the final 2-4 hours of the treatment period.

3. Cell Fixation and Permeabilization:

-

The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

After washing with PBS, cells are permeabilized with 0.5% Triton X-100 in PBS for 20 minutes.

4. EdU Detection (Click Chemistry):

-

A reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate (CuSO4), and a reducing agent (e.g., ascorbic acid) is prepared according to the manufacturer's instructions.

-

The cocktail is added to the wells, and the plate is incubated for 30 minutes at room temperature, protected from light. This "click" reaction covalently links the fluorescent azide to the alkyne group of the incorporated EdU.

5. Nuclear Staining and Imaging:

-

Cells are washed with PBS and then stained with a nuclear counterstain such as Hoechst 33342 or DAPI for 15 minutes.

-

The plate is imaged using a high-content imaging system or a fluorescence microscope.

6. Data Analysis:

-

The percentage of EdU-positive nuclei (proliferating cells) relative to the total number of nuclei is quantified using image analysis software.

Measurement of Smooth Muscle Cell Migration (Boyden Chamber Assay)

This protocol describes a widely used method for assessing cell migration in response to a chemoattractant.

1. Chamber Preparation:

-

Polycarbonate membranes (typically with 8 µm pores for smooth muscle cells) of transwell inserts (Boyden chambers) are coated with an extracellular matrix protein like fibronectin (10 µg/mL) or collagen I (30 µg/mL) and incubated for at least 2 hours at 37°C to promote cell adhesion. The excess coating solution is then removed.

2. Cell Preparation:

-

Vascular smooth muscle cells are grown to sub-confluency, then serum-starved for 24 hours.

-

Cells are harvested using trypsin, washed, and resuspended in serum-free medium containing 0.1% bovine serum albumin (BSA) at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

3. Assay Setup:

-

The lower chamber of the Boyden apparatus is filled with serum-free medium containing the chemoattractant (e.g., PDGF at 10 ng/mL) and various concentrations of this compound or vehicle control.

-

The cell suspension (100-200 µL) is added to the upper chamber (the transwell insert).

4. Incubation:

-

The assembled plate is incubated for 4-6 hours at 37°C in a humidified incubator with 5% CO2.

5. Cell Fixation and Staining:

-

After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

The migrated cells on the lower surface of the membrane are fixed with methanol for 10 minutes and then stained with a solution such as Giemsa or Crystal Violet for 20-60 minutes.

6. Quantification:

-

The membrane is washed, allowed to air dry, and then mounted on a microscope slide.

-

The number of migrated cells is counted in several high-power fields (e.g., 5-10 fields at 200x magnification) under a light microscope.

-

Alternatively, for a more high-throughput method, the stained cells can be lysed, and the absorbance of the lysate can be read on a plate reader.

Conclusion and Future Directions

This compound is an important metabolite in the epoxygenase pathway with distinct, albeit not fully characterized, functions in smooth muscle cells. Current evidence suggests a role for this compound in modulating intracellular cAMP levels, which can influence critical cellular processes like proliferation and migration. The dichotomous relationship with its precursor, 8,9-EET, underscores the importance of soluble epoxide hydrolase as a regulatory node in vascular biology.

Future research should focus on the definitive identification of the this compound receptor(s) in smooth muscle cells and a more detailed elucidation of its downstream signaling cascades. Furthermore, generating robust quantitative data, including dose-response relationships for its effects on proliferation, migration, and contraction, will be crucial for a comprehensive understanding of its physiological and pathophysiological roles. Such knowledge will be invaluable for the development of targeted therapeutics for a range of cardiovascular diseases.

References

- 1. escholarship.org [escholarship.org]

- 2. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

The Role of 8,9-DiHETE in Pain Perception and Nociception: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid mediators play a pivotal role in the complex signaling cascades that underlie pain and inflammation. Among these, the metabolites of arachidonic acid (AA) have been extensively studied for their pro- and anti-nociceptive properties. 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETE) is a diol metabolite of AA, formed via the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathway. While its precursor, 8,9-epoxyeicosatrienoic acid (8,9-EET), has been implicated in the sensitization of nociceptors, the precise role of this compound in pain perception remains an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in nociception, detailing its biosynthesis, proposed mechanisms of action, and the experimental approaches used to elucidate its function.

Biosynthesis and Metabolism of this compound

The generation of this compound is a two-step enzymatic process originating from arachidonic acid released from the cell membrane by phospholipase A2.

-

Epoxidation: Cytochrome P450 epoxygenases, primarily CYP2C and CYP2J isoforms, metabolize arachidonic acid to form four regioisomers of epoxyeicosatrienoic acids (EETs), including 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET[1].

-

Hydrolysis: The epoxide group of 8,9-EET is then hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme to produce the corresponding vicinal diol, 8,9-dihydroxyeicosatrienoic acid (this compound)[1]. The activity of sEH is a critical control point in regulating the balance between EETs and DiHETEs.

Figure 1: Biosynthesis pathway of this compound from arachidonic acid.

Role of this compound in Pain Perception and Nociception

Direct evidence for the specific role of this compound in pain is limited. However, its pro-nociceptive function is strongly suggested by studies on its precursor, 8,9-EET, and the effects of sEH inhibition.

The prevailing hypothesis is that while EETs can have both pro- and anti-inflammatory effects, their conversion to DiHETEs by sEH often leads to metabolites with reduced or opposing biological activity. In the context of pain, inhibition of sEH has consistently demonstrated analgesic effects in various animal models of inflammatory and neuropathic pain[2]. This suggests that the accumulation of EETs, including 8,9-EET, is anti-nociceptive, and consequently, the production of this compound may be pro-nociceptive or at least less analgesic.

Studies have shown that 8,9-EET can sensitize and directly activate TRPA1-expressing nociceptive neurons at higher concentrations[3]. This sensitization leads to an increased intracellular calcium concentration and subsequent activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascades involving p38 and ERK, which are known to contribute to nociceptive signaling.

Quantitative Data on 8,9-EET and sEH Inhibition in Pain Models

| Compound | Animal Model | Assay | Dose/Concentration | Outcome | Reference |

| 8,9-EET | Mouse (in vivo) | Mechanical Threshold | Not specified | Reduced mechanical thresholds | |

| Cultured DRG neurons (in vitro) | Calcium Imaging | 1 µM | Sensitized AITC-induced calcium influx | ||

| Sciatic Nerve (ex vivo) | CGRP Release | 10 µM | Sensitized AITC-induced CGRP release | ||

| sEH Inhibitor (AEPU) | Rat (in vivo) | Carrageenan-induced thermal hyperalgesia | 0.1 - 3 µg (intrathecal) | Dose-dependent decrease in hyperalgesia | |

| Rat (in vivo) | Carrageenan-induced mechanical allodynia | 0.1 - 3 µg (intrathecal) | Dose-dependent decrease in allodynia |

Table 1: Quantitative Effects of 8,9-EET and sEH Inhibition on Nociception

Experimental Protocols

Investigating the role of this compound in pain perception involves a combination of behavioral assays in animal models and in vitro cellular and molecular techniques.

In Vivo Behavioral Assays

1. Assessment of Mechanical Allodynia using the Von Frey Test

-

Principle: This test measures the withdrawal threshold of an animal's paw in response to a mechanical stimulus of increasing force.

-

Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.

-

Procedure:

-

Acclimate the animal (e.g., mouse or rat) in a testing chamber with a wire mesh floor for at least 30 minutes.

-

Apply the von Frey filament to the plantar surface of the hind paw with sufficient force to cause it to bend.

-

Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% withdrawal threshold.

-

A positive response is a sharp withdrawal of the paw.

-

Record the filament force that consistently elicits a withdrawal response.

-

2. Assessment of Thermal Hyperalgesia using the Hargreaves Test

-

Principle: This test measures the latency of paw withdrawal in response to a radiant heat source.

-

Apparatus: A Hargreaves apparatus with a high-intensity light beam.

-

Procedure:

-

Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.

-

Position the radiant heat source under the plantar surface of the hind paw.

-

Activate the light source and start a timer.

-

The timer stops automatically when the animal withdraws its paw.

-

A cut-off time is set to prevent tissue damage.

-

Record the paw withdrawal latency.

-

In Vitro and Ex Vivo Assays

1. Dorsal Root Ganglion (DRG) Neuron Culture and Calcium Imaging

-

Principle: To visualize changes in intracellular calcium concentration in response to the application of this compound.

-

Procedure:

-

Dissect DRGs from rodents and dissociate them into single cells using enzymatic digestion.

-

Plate the neurons on coated coverslips and culture them for 24-48 hours.

-

Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a GCaMP genetically encoded indicator).

-

Perfuse the cells with a baseline solution and then with a solution containing this compound at various concentrations.

-

Record changes in fluorescence intensity using a fluorescence microscope equipped with a camera. An increase in fluorescence indicates an influx of calcium.

-

2. Electrophysiological Recordings from DRG Neurons

-

Principle: To measure changes in the electrical properties of nociceptors in response to this compound.

-

Procedure (Patch-Clamp):

-

Prepare cultured DRG neurons as described above.

-

Using a micromanipulator, form a high-resistance seal between a glass micropipette and the membrane of a single neuron.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Record changes in membrane potential or ionic currents in response to the application of this compound.

-

Figure 2: Experimental workflow for investigating the role of this compound in pain.

Proposed Signaling Pathway of this compound in Nociception

Based on the pro-nociceptive actions of its precursor 8,9-EET and other lipid mediators, a plausible signaling pathway for this compound in sensory neurons can be hypothesized. It is likely that this compound, possibly through direct interaction with transient receptor potential (TRP) channels such as TRPA1 or TRPV1, or via a yet-to-be-identified G-protein coupled receptor (GPCR), leads to an influx of cations, primarily Ca2+. The subsequent increase in intracellular calcium can then trigger downstream signaling cascades, including the activation of protein kinase C (PKC) and MAP kinases (p38 and ERK). These kinases can phosphorylate and further sensitize TRP channels and other ion channels, leading to neuronal hyperexcitability and the perception of pain.

Figure 3: Hypothesized signaling pathway for this compound in nociceptors.

Implications for Drug Development